Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)sulfonylbenzoate
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Overview
Description
Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)sulfonylbenzoate is an organic compound with the molecular formula C16H13BrO7S. This compound is characterized by its complex structure, which includes a bromine atom, a formyl group, a methoxy group, and a sulfonylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)sulfonylbenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)sulfonylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction of the bromine atom would produce a hydrogen-substituted compound.
Scientific Research Applications
Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)sulfonylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)sulfonylbenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group are key functional groups that can participate in various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 2-bromo-4-methylbenzoate
Uniqueness
Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)sulfonylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds, which may lack one or more of these functional groups.
Properties
IUPAC Name |
methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO7S/c1-22-13-8-10(9-18)7-12(17)15(13)24-25(20,21)14-6-4-3-5-11(14)16(19)23-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSYNPXGOXVHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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